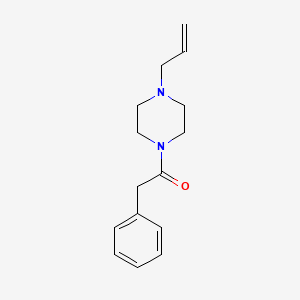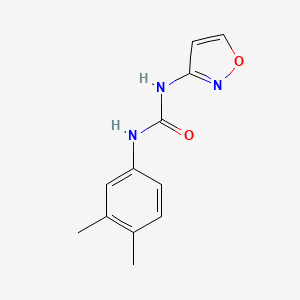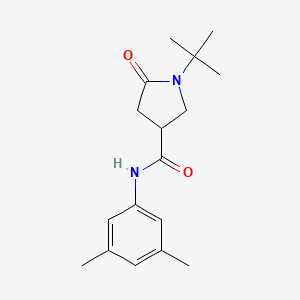![molecular formula C16H26Cl2N2O B5364490 N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride, commonly known as N-(3-morpholinopropyl)chalconeimine (NMPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMPC is a chalcone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation and improving mitochondrial function.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has various advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it easy to synthesize and use in experiments. This compound also has a low toxicity profile, which makes it safe to use in cell and animal studies. However, one of the limitations is its low solubility in water, which makes it difficult to use in some experiments. This compound also has a short half-life, which limits its use in in vivo studies.
未来方向
There are various future directions for N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its use in clinical settings. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield, purity, and solubility.
合成方法
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and Mannich reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of an acid to form a β-amino carbonyl compound. Both methods have been used to synthesize this compound with high yield and purity.
科学研究应用
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-2-6-16(7-3-1)8-4-9-17-10-5-11-18-12-14-19-15-13-18;;/h1-4,6-8,17H,5,9-15H2;2*1H/b8-4+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHZOLWDRAJQX-ZDTICIBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC=CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC/C=C/C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)


![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)



